3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple methoxy and propoxy groups
Preparation Methods
The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the sequential addition of the hydroxy, methoxy, propoxy, and benzoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include those with analogous structures but different substituents, such as:
- 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-ETHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE These compounds share a similar core structure but differ in the nature of the substituents. The unique combination of substituents in 3-HYDROXY-1-(3-METHOXYPROPYL)-4-(4-PROPOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H33NO8 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO8/c1-6-13-36-19-10-8-17(9-11-19)24(29)22-23(28(12-7-14-32-2)27(31)25(22)30)18-15-20(33-3)26(35-5)21(16-18)34-4/h8-11,15-16,23,29H,6-7,12-14H2,1-5H3/b24-22- |
InChI Key |
ZTTSNHGGDURPBS-GYHWCHFESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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